2-(N-Cyclohexyl-4-(2,2-dicyanovinyl)-3-methylanilino)ethyl carbanilate
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Overview
Description
2-[N-Cyclohexyl-4-(2,2-dicyanovinyl)-3-methylanilino]ethyl carbanilate is a complex organic compound with the molecular formula C26H28N4O2. This compound is known for its unique chemical structure, which includes a cyclohexyl group, a dicyanovinyl group, and a methylanilino group. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
The synthesis of 2-[N-Cyclohexyl-4-(2,2-dicyanovinyl)-3-methylanilino]ethyl carbanilate involves multiple steps. The primary synthetic route includes the reaction of N-cyclohexyl-3-methylaniline with 2,2-dicyanovinyl chloride under controlled conditions to form the intermediate product. This intermediate is then reacted with ethyl chloroformate to yield the final compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
2-[N-Cyclohexyl-4-(2,2-dicyanovinyl)-3-methylanilino]ethyl carbanilate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule. Common reagents for these reactions include sodium hydroxide and alkyl halides.
Scientific Research Applications
2-[N-Cyclohexyl-4-(2,2-dicyanovinyl)-3-methylanilino]ethyl carbanilate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[N-Cyclohexyl-4-(2,2-dicyanovinyl)-3-methylanilino]ethyl carbanilate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the precise molecular interactions.
Comparison with Similar Compounds
2-[N-Cyclohexyl-4-(2,2-dicyanovinyl)-3-methylanilino]ethyl carbanilate can be compared with other similar compounds, such as:
- 2-[N-Cyclohexyl-4-(2,2-dicyanovinyl)-3-methylanilino]ethyl carbamate
- 2-[N-Cyclohexyl-4-(2,2-dicyanovinyl)-3-methylanilino]ethyl carbonate
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and applications
Properties
CAS No. |
85455-51-2 |
---|---|
Molecular Formula |
C26H28N4O2 |
Molecular Weight |
428.5 g/mol |
IUPAC Name |
2-[N-cyclohexyl-4-(2,2-dicyanoethenyl)-3-methylanilino]ethyl N-phenylcarbamate |
InChI |
InChI=1S/C26H28N4O2/c1-20-16-25(13-12-22(20)17-21(18-27)19-28)30(24-10-6-3-7-11-24)14-15-32-26(31)29-23-8-4-2-5-9-23/h2,4-5,8-9,12-13,16-17,24H,3,6-7,10-11,14-15H2,1H3,(H,29,31) |
InChI Key |
WEIWQJRQSLNRJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N(CCOC(=O)NC2=CC=CC=C2)C3CCCCC3)C=C(C#N)C#N |
Origin of Product |
United States |
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